NP10679

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2914889-88-4 |

|---|---|

Molecular Formula |

C23H26F3N3O3 |

Molecular Weight |

449.5 g/mol |

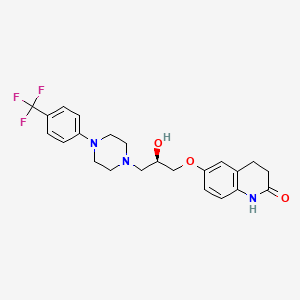

IUPAC Name |

6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H26F3N3O3/c24-23(25,26)17-2-4-18(5-3-17)29-11-9-28(10-12-29)14-19(30)15-32-20-6-7-21-16(13-20)1-8-22(31)27-21/h2-7,13,19,30H,1,8-12,14-15H2,(H,27,31)/t19-/m1/s1 |

InChI Key |

QJKYLYXHWSCZQT-LJQANCHMSA-N |

Isomeric SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OC[C@@H](CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

NP10679: A pH-Sensitive GluN2B-Selective NMDA Receptor Antagonist for Cerebral Ischemia

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NP10679, a novel neuroprotective agent under investigation for the treatment of cerebral ischemia. The document details the molecular target, the unique pH-sensitive properties of the compound, its effects in preclinical models of stroke, and the available data from early-stage clinical trials.

Core Mechanism of Action: Context-Dependent Inhibition of GluN2B-Containing NMDA Receptors

This compound is a selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3][4][5] Its primary mechanism of action revolves around its heightened potency in acidic environments, a hallmark of ischemic brain tissue.[1][2][3][4][5]

Cerebral ischemia triggers a cascade of events, including excessive glutamate release and a drop in extracellular pH due to anaerobic metabolism.[1][2][5] This overactivation of NMDA receptors, particularly those containing the GluN2B subunit, leads to an influx of calcium ions, initiating downstream signaling pathways that culminate in neuronal cell death.[2][3]

This compound's innovative design allows it to preferentially target the pathological overactivation of GluN2B-containing NMDA receptors in the acidic ischemic penumbra while having a lesser effect on physiological NMDA receptor function in healthy brain tissue where the pH is normal.[1][2][3][4] This "context-dependent" inhibition is a key differentiator from previous generations of NMDA receptor antagonists, which often failed in clinical trials due to a narrow therapeutic window and significant side effects stemming from non-selective receptor blockade.[1][2][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Condition | IC50 | Reference |

| GluN2B-containing NMDA Receptor | pH 6.9 | 23 nM | [1] |

| GluN2B-containing NMDA Receptor | pH 7.6 | 142 nM | [1] |

| Histamine H1 Receptor | - | 73 nM | [4] |

| hERG Channel | - | 620 nM | [4] |

Table 2: Preclinical Efficacy of this compound in a Murine Model of Cerebral Ischemia (MCAO)

| Dose | Route of Administration | Effect | Reference |

| 2 mg/kg | Intraperitoneal (IP) | Minimum effective dose to reduce infarct volume | [4] |

| 2, 5, and 10 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in infarct volume | [1] |

Signaling Pathways in Cerebral Ischemia and the Role of this compound

The overactivation of GluN2B-containing NMDA receptors during cerebral ischemia triggers several downstream signaling cascades that contribute to neuronal death. This compound, by inhibiting the initial calcium influx through these receptors, is postulated to mitigate these detrimental pathways.

Experimental Protocols

A widely used preclinical model to evaluate the efficacy of neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rodents.

Objective: To induce a focal cerebral ischemia that mimics human stroke and to assess the ability of this compound to reduce the resulting infarct volume.

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Anesthesia: Anesthesia is induced and maintained using isoflurane.

-

Surgical Procedure:

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is typically maintained for a period of 30 to 60 minutes.

-

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally at specified doses (e.g., 2, 5, and 10 mg/kg) prior to the induction of ischemia.[1]

-

Reperfusion: After the designated occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 to 48 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software.

-

Neurological Deficit Scoring: Behavioral tests are often conducted to assess neurological function post-stroke. These can include tests for motor function, coordination, and sensory perception.

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[1][3][5]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[1][3][5]

Participants: Healthy adult male and female volunteers.

Methodology:

-

Single Ascending Dose (SAD):

-

Cohorts of healthy volunteers received a single intravenous infusion of either this compound or a placebo.

-

Dose escalation occurred in subsequent cohorts after a safety review of the data from the previous dose level.

-

-

Multiple Ascending Dose (MAD):

-

Cohorts of healthy volunteers received multiple intravenous infusions of either this compound or a placebo over a specified period.

-

Similar to the SAD phase, dose escalation was guided by safety and tolerability data.

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Blood samples were collected at multiple time points to determine the pharmacokinetic profile of this compound, including its half-life, maximum concentration (Cmax), and area under the curve (AUC).

Results Summary: The Phase 1 trial demonstrated that this compound was well-tolerated in healthy volunteers.[1][3] The pharmacokinetic profile, with a half-life of approximately 20 hours, supports the potential for once-daily dosing.[1][3] The most frequently reported adverse event was mild to moderate somnolence at higher doses.[1][3]

Conclusion

This compound represents a promising therapeutic candidate for cerebral ischemia due to its unique pH-sensitive and GluN2B-selective mechanism of action. By preferentially targeting the pathological conditions present in the ischemic brain, it has the potential to offer neuroprotection with an improved safety profile compared to non-selective NMDA receptor antagonists. Preclinical data have demonstrated its efficacy in reducing infarct size, and early clinical data have established its safety and a favorable pharmacokinetic profile in humans. Further clinical development is warranted to evaluate its efficacy in patients with acute ischemic stroke and other conditions associated with cerebral ischemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

pH-Dependent NMDA Receptor Inhibition by NP10679: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP10679, a selective, pH-dependent inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The unique mechanism of action of this compound, characterized by increased potency in acidic environments, presents a promising therapeutic strategy for neurological conditions associated with tissue acidosis, such as stroke and subarachnoid hemorrhage.

Core Compound Profile: this compound

This compound is a negative allosteric modulator of NMDA receptors with high selectivity for those containing the GluN2B subunit.[1][2] A key feature of this compound is its enhanced inhibitory activity at lower pH levels, a condition characteristic of ischemic brain tissue.[1][2] This pH-dependent inhibition allows for targeted action in pathological areas while minimizing effects on NMDA receptors in healthy tissue, thereby potentially reducing on-target adverse effects.[1][2] this compound also possesses favorable pharmacokinetic properties, including high oral bioavailability and good brain penetration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its pH-dependent potency, selectivity, and off-target activity.

Table 1: pH-Dependent Inhibition of GluN2B-containing NMDA Receptors by this compound

| pH | IC50 (nM) | Fold Increase in Potency (pH 7.6 vs. 6.9) |

| 7.6 | 142 | ~6.2 |

| 6.9 | 23 | |

| Data sourced from MedchemExpress.com and J Pharmacol Exp Ther (2021).[3][4] |

Table 2: Subunit Selectivity of this compound at NMDA Receptors

| NMDA Receptor Subunit | % Inhibition at 3 µM this compound |

| GluN2A | Not considerable |

| GluN2C | Not considerable |

| GluN2D | Not considerable |

| Data sourced from J Pharmacol Exp Ther (2021).[4] NeurOp, Inc. states that this compound is over 100-fold more potent at GluN2B-containing NMDA receptors than other subtypes.[5] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (µM) | Ki (µM) |

| 5-HT1D | - | 2.29 |

| 5-HT2A | 1.71 | 0.638 |

| 5-HT2B | - | 1.92 |

| α1A Adrenergic Receptor | 0.154 | 0.603 |

| α1B Adrenergic Receptor | - | 1.92 |

| α1D Adrenergic Receptor | - | 0.495 |

| α2C Adrenergic Receptor | - | 3.09 |

| H1-Histamine Receptor | 0.073 | 0.040 |

| Serotonin Transporter (SERT) | - | 0.135 |

| hERG Channel | 0.620 | - |

| Data sourced from MedchemExpress.com.[3] |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Oral Bioavailability (F%) | 76% | Mouse |

| Brain to Plasma Ratio | 1.3 - 2.6 | Mouse |

| Half-life (t1/2) | ~20 hours | Human |

| Plasma Protein Binding | 97.4% - 99.0% | Various |

| Data sourced from Clin Pharmacol Drug Dev (2023).[6] |

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol outlines the key steps for characterizing the pH-dependent inhibition of NMDA receptors by this compound using the TEVC technique.

1. Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

Oocytes are defolliculated, typically using collagenase treatment.

-

cRNAs encoding the human GluN1 and GluN2B subunits are co-injected into the oocytes.

-

Injected oocytes are incubated for 2-4 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.[7]

2. Electrophysiological Recording:

-

An oocyte expressing the recombinant NMDA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).[7]

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[8][9]

-

The membrane potential is clamped at a holding potential of -40 mV to -70 mV.[10]

3. Data Acquisition:

-

NMDA receptor currents are evoked by the application of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

A stable baseline current is established before the application of this compound.

-

This compound is applied at various concentrations to determine the concentration-response relationship for inhibition.

-

To assess pH-dependency, the pH of the perfusion solution is adjusted to 7.6 and 6.9, and the inhibitory effect of this compound is measured at each pH.[4]

-

The IC50 values are calculated from the concentration-response curves at each pH.

Visualizing the Mechanism and Pathways

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for TEVC analysis of this compound.

Logical Relationship: pH-Dependent Inhibition of this compound

Caption: pH-dependent potency of this compound.

Signaling Pathways: NMDA Receptor-Mediated Pro-Survival and Excitotoxicity

Pro-Survival Signaling Pathway

Under normal physiological conditions, synaptic NMDA receptor activation, particularly those containing the GluN2A subunit, is linked to pro-survival signaling cascades. This involves the activation of kinases such as Akt and the ERK/MAPK pathway, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[11][12] Activated CREB promotes the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation.[13][14][15]

Caption: NMDA receptor pro-survival signaling.

Excitotoxicity Signaling Pathway and the Role of this compound

In pathological conditions such as stroke, excessive glutamate release leads to the overactivation of NMDA receptors, particularly extrasynaptic GluN2B-containing receptors.[12] This results in a massive influx of Ca²⁺, triggering a cascade of detrimental events including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis or necrosis.[1][16] this compound, with its enhanced potency in the acidic environment of ischemic tissue, selectively inhibits these overactive GluN2B-containing NMDA receptors, thereby mitigating the downstream excitotoxic cascade.[1][12]

Caption: this compound inhibits excitotoxicity.

References

- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. neuropinc.com [neuropinc.com]

- 6. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 12. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Various facets of excitotoxicity [explorationpub.com]

NP10679 selectivity for GluN2B over other NMDA subunits

An In-depth Technical Guide on the Selectivity of NP10679 for the GluN2B NMDA Receptor Subunit

Introduction

This compound is a context-dependent, subunit-selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits remarkable selectivity for NMDA receptors containing the GluN2B subunit over other GluN2 subtypes (GluN2A, GluN2C, and GluN2D).[1][4][5] This selectivity is coupled with a unique pH-dependent activity, showing increased potency in acidic conditions characteristic of ischemic brain tissue.[1][2][3][4][5][6] These properties make this compound a promising therapeutic candidate for neurological conditions associated with NMDA receptor overactivation, such as stroke and subarachnoid hemorrhage, by potentially minimizing side effects associated with non-selective NMDA receptor blockade.[1][2][3][5][7][8]

Quantitative Selectivity Data

The selectivity of this compound for the GluN2B subunit has been quantified using in vitro assays. The compound's inhibitory concentration (IC50) is significantly lower for GluN2B-containing receptors compared to other GluN2 subtypes. Notably, its potency at GluN2B receptors is enhanced at a lower, more acidic pH.

| Subunit | IC50 at pH 7.6 | IC50 at pH 6.9 | Selectivity over GluN2B at pH 7.6 | Reference |

| GluN2B | 142 nM | 23 nM | - | [4][6] |

| GluN2A | > 3 µM | Not Reported | > 21-fold | [4] |

| GluN2C | > 3 µM | Not Reported | > 21-fold | [4] |

| GluN2D | > 3 µM | Not Reported | > 21-fold | [4] |

Note: A direct IC50 value for GluN2A, GluN2C, and GluN2D was not observed at concentrations up to 3 µM. One study reports that this compound has >100,000-fold selectivity for GluN2B over other GluN2 subtypes.[1]

Off-Target Activity

While highly selective for GluN2B, this compound has shown some activity at other central nervous system targets, which is important to consider in its overall pharmacological profile.

| Target | IC50 | Ki | Reference |

| Histamine H1 Receptor | 73 nM | 40 nM | [1][6] |

| hERG Channel | 620 nM | Not Reported | [1][6] |

| 5-HT2A Receptor | 1.71 µM | 638 nM | [6] |

| α1A Adrenergic Receptor | 154 nM | 603 nM | [6] |

Experimental Protocols

The primary method used to determine the subunit selectivity of this compound is the Two-Electrode Voltage-Clamp (TEVC) recording from Xenopus laevis oocytes .[4] This technique allows for the functional expression of specific NMDA receptor subunit combinations and the precise measurement of ion channel activity in response to agonists and antagonists.

Protocol: Two-Electrode Voltage-Clamp Recordings

-

Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are procured and prepared for injection.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human GluN1 subunit and one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). Typically, a 1:2 ratio of GluN1 to GluN2 cRNA is used (e.g., 5 ng of GluN1 and 10 ng of a GluN2 subunit).[4] The oocytes are then incubated to allow for receptor expression on the cell surface.

-

TEVC Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -40 mV to -70 mV).

-

Receptor Activation: The oocyte is continuously perfused with a buffer solution. To elicit a current, a solution containing NMDA receptor agonists (typically 100 µM glutamate and 30 µM glycine) is washed over the oocyte.[4]

-

Inhibition Assay: To determine the IC50 of this compound, the compound is introduced into the perfusion solution at various concentrations along with the agonists. The resulting current inhibition is measured.

-

pH Dependency Measurement: The inhibition assay is performed at different pH levels, typically physiological pH (7.6) and an acidic pH (6.9), to assess the pH-dependent potency of this compound.[4]

-

Data Analysis: The recorded currents at different concentrations of this compound are normalized to the maximal agonist-evoked current. A concentration-response curve is then generated, and the IC50 value (the concentration at which 50% of the maximal current is inhibited) is calculated. This process is repeated for oocytes expressing each of the GluN1/GluN2 subunit combinations to determine selectivity.

Visualizations

Signaling Pathway in Ischemic Conditions

References

- 1. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medicineinnovates.com [medicineinnovates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. neuropinc.com [neuropinc.com]

- 8. Clinical development of the GluN2B-selective NMDA receptor inhibitor this compound for the treatment of neurologic deficit after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NP10679 in Preventing Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death. NP10679 is a novel, pH-sensitive, and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. This unique mechanism of action allows for targeted inhibition of excitotoxicity in the acidic microenvironment of ischemic tissue while minimizing interference with normal synaptic transmission in healthy brain regions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to Excitotoxicity and the Role of NMDA Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, under pathological conditions such as ischemia or brain injury, excessive glutamate release leads to the overactivation of its receptors, particularly the NMDA receptor.[1] This triggers a cascade of intracellular events, including a massive influx of calcium ions (Ca2+), which in turn activates various downstream signaling pathways leading to neuronal dysfunction and apoptosis.[1] This phenomenon, termed excitotoxicity, is a major mechanism of secondary neuronal damage in a variety of neurological conditions.[1]

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. The GluN2B subunit is of particular interest as it is predominantly found in extrasynaptic NMDA receptors, which are strongly implicated in mediating excitotoxic cell death.[1]

This compound: A pH-Sensitive and Selective GluN2B Inhibitor

This compound is a potent and selective inhibitor of NMDA receptors containing the GluN2B subunit.[2] A key and innovative feature of this compound is its pH-sensitive nature.[2] In ischemic brain tissue, anaerobic metabolism and the failure to clear CO2 lead to localized tissue acidosis, lowering the extracellular pH.[1] this compound's inhibitory potency at the GluN2B subunit is significantly enhanced in this acidic environment, allowing for targeted action in injured tissue while sparing healthy brain regions with normal physiological pH.[2] This context-dependent inhibition offers a promising therapeutic window, potentially avoiding the adverse side effects that have limited the clinical development of non-selective NMDA receptor antagonists.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Condition | IC50 | Reference |

| GluN2B-containing NMDA Receptor | pH 6.9 | 23 nM | [2] |

| GluN2B-containing NMDA Receptor | pH 7.6 | 142 nM | [2] |

| Histamine H1 Receptor | - | 73 nM | [3] |

| hERG Channel | - | 620 nM | [3] |

Table 2: Preclinical Efficacy of this compound in Animal Models of Excitotoxicity

| Animal Model | Species | Treatment | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Murine | 2 mg/kg IP (minimum effective dose) | Reduction in infarct volume | [3] |

| Subarachnoid Hemorrhage (SAH) | Murine | Not specified | Durable improvement of behavioral deficits | [2] |

Table 3: Phase 1 Clinical Trial Data for this compound

| Study Design | Population | Dose Range | Key Pharmacokinetic Parameters | Reference |

| Single Ascending Dose (SAD) | Healthy Volunteers (n=48; 36 active, 12 placebo) | 5 mg to 200 mg (IV) | Half-life: ~17-20 hours, Dose-linear pharmacokinetics | [3] |

| Multiple Ascending Dose (MAD) | Healthy Volunteers (n=24) | 25 mg, 50 mg, 100 mg (once daily for 5 days, IV) | Well-tolerated, benign safety profile |

Experimental Protocols

Murine Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a rounded tip

-

Laser Doppler flowmetry probe

Procedure:

-

Anesthetize the mouse and maintain its body temperature at 37°C.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm successful occlusion by monitoring the drop in cerebral blood flow.

-

The duration of occlusion can be varied to model transient or permanent ischemia. For transient ischemia, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Neurological deficit scoring and histological analysis of infarct volume are performed at specified time points post-MCAO.

Murine Subarachnoid Hemorrhage (SAH) Model

The endovascular perforation model of SAH in mice simulates the rupture of an intracranial aneurysm.

Materials:

-

Male C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-surgical instruments

-

Sharpened 5-0 monofilament nylon suture

Procedure:

-

Anesthetize the mouse and maintain its body temperature.

-

Perform a midline neck incision to expose the carotid bifurcation.

-

Isolate the ECA and ligate its distal branches.

-

Introduce the sharpened monofilament into the ECA and advance it through the ICA to the circle of Willis.

-

Perforate the bifurcation of the anterior and middle cerebral arteries by advancing the filament.

-

Withdraw the filament to allow bleeding into the subarachnoid space.

-

Close the incision and allow the animal to recover.

-

Behavioral assessments (e.g., rotarod, neuroseverity score) are conducted at various time points to evaluate functional outcomes.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the excitotoxicity signaling pathway and the proposed mechanism of action for this compound.

Caption: General overview of the excitotoxicity signaling cascade.

Caption: Mechanism of action of this compound in preventing excitotoxicity.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neurological conditions where excitotoxicity is a key pathological driver. Its unique pH-sensitive and GluN2B-selective mechanism of action offers the potential for targeted neuroprotection in ischemic brain regions while minimizing the side effects associated with non-selective NMDA receptor antagonism. The preclinical and Phase 1 clinical data to date are encouraging, demonstrating a favorable safety profile and pharmacokinetic properties suitable for further clinical development. Further investigation in Phase 2 and 3 trials will be crucial to fully elucidate the therapeutic potential of this compound in preventing excitotoxicity-mediated neuronal damage in patients with stroke, subarachnoid hemorrhage, and other related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical development of the GluN2B-selective NMDA receptor inhibitor this compound for the treatment of neurologic deficit after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NP10679: A pH-Sensitive GluN2B-Selective NMDA Receptor Antagonist

A Technical Whitepaper by NeurOp, Inc.

Abstract

NP10679 is a novel, clinical-stage, negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit and a unique pH-sensitive mechanism of action. Developed by NeurOp, Inc., this compound demonstrates significantly increased potency in acidic environments, a hallmark of ischemic brain tissue, while having minimal effects at physiological pH. This property allows for targeted inhibition of excitotoxic signaling in pathological conditions such as stroke and subarachnoid hemorrhage (SAH), potentially minimizing the on-target adverse effects that have limited the clinical success of previous NMDA receptor antagonists. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical efficacy, and clinical development of this compound, including detailed experimental protocols and quantitative data.

Introduction: The Challenge of Excitotoxicity in Neurological Disorders

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of acute and chronic neurological disorders. The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process. Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death.

While targeting the NMDA receptor has long been a promising therapeutic strategy, the development of safe and effective antagonists has been challenging. Non-selective NMDA receptor blockers often cause significant and intolerable side effects, including psychotomimetic effects and cognitive impairment, due to their interference with normal synaptic transmission throughout the central nervous system.

This compound was designed to overcome these limitations through a dual-selectivity mechanism: selective inhibition of the GluN2B subunit, which is predominantly involved in pro-death signaling pathways, and pH-dependent activity, which localizes its inhibitory action to areas of tissue acidosis characteristic of ischemic injury.

Mechanism of Action of this compound

This compound is a negative allosteric modulator of the NMDA receptor, meaning it binds to a site on the receptor distinct from the glutamate or glycine binding sites to inhibit its function. Its key features are:

-

GluN2B Subunit Selectivity: this compound demonstrates high selectivity for NMDA receptors containing the GluN2B subunit over other GluN2 subtypes. This is significant because extrasynaptic GluN2B-containing NMDA receptors are strongly implicated in mediating excitotoxic neuronal death, whereas synaptic GluN2A-containing receptors are more associated with normal synaptic plasticity and cell survival signals.

-

pH-Dependent Inhibition: The inhibitory potency of this compound is significantly enhanced in acidic conditions. In ischemic brain tissue, anaerobic metabolism leads to the accumulation of lactic acid and a decrease in extracellular pH. This compound leverages this pathological hallmark to selectively target dysfunctional neurons while sparing those in healthy tissue operating at a normal physiological pH.

The following diagram illustrates the proposed mechanism of action of this compound in the context of ischemic brain injury.

In Vitro Pharmacology

The pH-dependent activity of this compound has been quantified in vitro. The half-maximal inhibitory concentration (IC50) for GluN2B-containing NMDA receptors is significantly lower at acidic pH compared to physiological pH.

| Parameter | pH 6.9 | pH 7.6 |

| IC50 (nM) | 23[1] | 142[1] |

| Table 1: In Vitro Potency of this compound at Different pH Levels.[1] |

This compound also exhibits off-target activity at the histamine H1 receptor and the hERG channel, though with lower potency than its primary target.

| Off-Target | IC50 (nM) |

| Histamine H1 Receptor | 73[1] |

| hERG Channel | 620[1] |

| Table 2: Off-Target Activity of this compound.[1] |

Preclinical Development

The neuroprotective effects of this compound have been evaluated in rodent models of ischemic stroke and subarachnoid hemorrhage.

Murine Model of Middle Cerebral Artery Occlusion (MCAO)

Experimental Protocol:

The efficacy of this compound in a model of focal cerebral ischemia was assessed using the transient MCAO model in mice.

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure: Anesthesia was induced with isoflurane. A midline neck incision was made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA was ligated, and a silicon-coated 6-0 nylon monofilament was introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion was maintained for a period of 60 minutes, after which the filament was withdrawn to allow for reperfusion.

-

Drug Administration: this compound was administered via intraperitoneal (IP) injection 15 minutes prior to the onset of MCAO.[2]

-

Outcome Measures: 24 hours after reperfusion, the animals were euthanized, and the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct volume was quantified using image analysis software. Neurological deficit scores were also assessed.

Results:

This compound demonstrated a dose-dependent reduction in infarct volume in the MCAO model. The minimum effective dose was determined to be 2 mg/kg IP.[2]

| Dose (mg/kg, IP) | Outcome |

| 2 | Minimum effective dose for reducing infarct volume[2] |

| Table 3: Efficacy of this compound in the Murine MCAO Model. |

Murine Model of Subarachnoid Hemorrhage (SAH)

Experimental Protocol:

The neuroprotective effects of this compound in a model of SAH were evaluated using the prechiasmatic cistern blood injection model in mice.

-

Animal Model: Male mice.

-

Surgical Procedure: Anesthesia was induced, and the mouse was placed in a stereotaxic frame. A small burr hole was drilled to access the prechiasmatic cistern. A specified volume of autologous arterial blood was injected into the cistern to induce SAH.

-

Drug Administration: this compound was administered to the animals following the induction of SAH.

-

Outcome Measures: A battery of behavioral tests was conducted to assess long-term neurological function. These tests included assessments of motor function, cognitive function (e.g., Y-maze, novel object recognition), and anxiety-like behavior.

Results:

This compound produced a durable improvement in behavioral deficits in the murine model of SAH.[3] The therapeutic effects of this compound were found to be greater than those of nimodipine, the current standard of care for preventing vasospasm after SAH.[3]

Clinical Development: Phase 1 Studies

NeurOp has successfully completed Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials of this compound in healthy volunteers. The primary objective of these studies was to evaluate the safety and tolerability of this compound, with secondary objectives including the assessment of its pharmacokinetic profile.

Study Design

Single Ascending Dose (SAD) Study:

-

Design: Randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

-

Population: Healthy adult volunteers.

-

Dose Cohorts: 5, 15, 50, 100, 150, and 200 mg administered as a single intravenous (IV) infusion.

-

Number of Subjects: 48 subjects (36 active, 12 placebo).

Multiple Ascending Dose (MAD) Study:

-

Design: Randomized, double-blind, placebo-controlled, multiple-dose study.

-

Population: Healthy adult volunteers.

-

Dose Cohorts: 25, 50, and 100 mg administered once daily for five days.

-

Number of Subjects: 24 subjects.

Pharmacokinetic Profile

This compound exhibited a favorable pharmacokinetic profile in humans, with clear dose linearity across the tested dose ranges. The terminal half-life was approximately 20 hours, supporting a once-daily dosing regimen.[2][4]

| Dose (mg, IV) | Cmax (ng/mL) | AUC (ng*h/mL) |

| 5 | 118 ± 27 | 784 ± 195 |

| 15 | 321 ± 84 | 2,470 ± 560 |

| 50 | 1,020 ± 210 | 9,470 ± 2,050 |

| 100 | 1,980 ± 450 | 20,400 ± 4,600 |

| 150 | 2,630 ± 680 | 31,500 ± 8,100 |

| 200 | 3,300 ± 890 | 41,200 ± 11,500 |

| Table 4: Mean (± SD) Pharmacokinetic Parameters of this compound in the SAD Study. |

Safety and Tolerability

This compound was found to be well-tolerated in both the SAD and MAD studies. No serious adverse events were reported.[2] The most common treatment-emergent adverse event was modest somnolence, particularly at higher doses.[2][4] Importantly, this somnolence was described as atypical, with subjects being easily arousable.[2][4] There was no evidence of the dissociative or psychotomimetic side effects that have plagued other NMDA receptor antagonists.

The following diagram illustrates the workflow of the Phase 1 clinical trials.

The NMDA Receptor Signaling Pathway in Ischemia

In ischemic conditions, the excessive release of glutamate leads to the overactivation of NMDA receptors, particularly those containing the GluN2B subunit located extrasynaptically. This triggers a cascade of neurotoxic intracellular signaling events.

Future Directions

The promising preclinical efficacy and favorable safety and pharmacokinetic profile of this compound in Phase 1 clinical trials support its continued development for the treatment of acute ischemic conditions. NeurOp, Inc. is actively planning Phase 2 clinical trials to evaluate the efficacy of this compound in patients with subarachnoid hemorrhage and ischemic stroke. The unique pH-sensitive mechanism of action of this compound represents a significant advancement in the field of neuroprotection and holds the potential to address a major unmet medical need.

Conclusion

This compound is a first-in-class, pH-sensitive, GluN2B-selective NMDA receptor negative allosteric modulator with a compelling preclinical and clinical profile. Its innovative mechanism of action, which targets the pathological environment of ischemic tissue, offers the potential for effective neuroprotection with an improved safety margin compared to previous generations of NMDA receptor antagonists. The data summarized in this technical guide underscore the promise of this compound as a transformative therapy for devastating neurological disorders such as stroke and subarachnoid hemorrhage.

References

- 1. neuropinc.com [neuropinc.com]

- 2. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuropinc.com [neuropinc.com]

- 4. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Neuroprotective Profile of NP10679: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NP10679 is a novel, context-dependent, and subunit-selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, demonstrating significant neuroprotective potential in preclinical models of acute brain injury.[1][2] This document provides a comprehensive overview of the preclinical evidence supporting this compound's neuroprotective efficacy, with a focus on its unique mechanism of action, in vivo and in vitro pharmacology, and detailed experimental methodologies. The data presented herein underscore the promise of this compound as a therapeutic candidate for conditions such as ischemic stroke and subarachnoid hemorrhage (SAH).

Introduction: The Challenge of Excitotoxicity in Neurological Disorders

Glutamate-mediated excitotoxicity, primarily driven by the overactivation of NMDA receptors, is a key contributor to secondary neuronal damage following ischemic events like stroke and SAH.[1][3] Despite the clear therapeutic rationale for NMDA receptor antagonism, the clinical development of broad-spectrum antagonists has been hampered by dose-limiting side effects, including cognitive impairment and psychotomimetic effects.[1] this compound represents a next-generation approach, designed to overcome these limitations through its selective and context-dependent mechanism of action.[1][2]

Mechanism of Action: pH-Sensitive and GluN2B-Selective NMDA Receptor Inhibition

This compound's innovative design confers a dual-selectivity profile. It is a potent and selective inhibitor of NMDA receptors containing the GluN2B subunit, with over 100,000-fold selectivity for GluN2B over other GluN2 subtypes.[1] Crucially, its inhibitory activity is significantly enhanced in acidic environments, a hallmark of ischemic tissue.[1][2][4] this compound is approximately 6-fold more potent at blocking the GluN2B-containing NMDA receptor at a pH of 6.9, characteristic of the ischemic penumbra, than at a physiological pH of 7.6.[1] This pH-dependent potentiation allows for targeted inhibition of excitotoxicity in injured brain regions while sparing normal physiological NMDA receptor function in healthy tissue, thereby minimizing the on-target adverse effects associated with non-selective NMDA receptor blockade.[1][2]

Signaling Pathway of this compound-Mediated Neuroprotection

The neuroprotective effect of this compound is achieved by mitigating the downstream consequences of excessive NMDA receptor activation in ischemic conditions.

References

- 1. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicineinnovates.com [medicineinnovates.com]

- 4. neuropinc.com [neuropinc.com]

NP10679: A Novel Neuroprotective Agent for Ischemic Stroke

An In-depth Technical Guide on its Mechanism and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of death and long-term disability worldwide, with limited therapeutic options available. The excitotoxic cascade, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key mechanism of neuronal injury following cerebral ischemia. NP10679 is a novel, clinical-stage small molecule designed to mitigate this damage by selectively targeting the GluN2B subunit of the NMDA receptor. A unique characteristic of this compound is its pH-sensitive mechanism of action, exhibiting increased potency in the acidic conditions characteristic of ischemic brain tissue.[1][2][3][4] This targeted approach aims to provide neuroprotection in the affected areas while minimizing side effects in healthy tissue, a significant challenge with previous generations of NMDA receptor antagonists.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in stroke models.

Introduction to this compound

This compound is a subunit-selective, negative allosteric modulator of NMDA receptors.[3] Developed by NeurOp, Inc., it is being investigated for several central nervous system disorders associated with NMDA receptor over-activity, including stroke, subarachnoid hemorrhage (SAH), severe pain, and treatment-resistant depression.[5][6] The compound has demonstrated a favorable safety and tolerability profile in Phase 1 clinical trials, with a half-life of approximately 20 hours, making it suitable for once-daily dosing.[3][4] A notable feature of this compound is its increased potency in acidic environments, a hallmark of ischemic tissue, which allows for targeted engagement of the drug in the penumbral regions following a stroke.[1][3][6]

Mechanism of Action: Targeting Excitotoxicity with Precision

The neuroprotective effect of this compound is rooted in its selective inhibition of GluN2B-containing NMDA receptors.[2][5][6] During an ischemic event, the lack of oxygen and glucose leads to excessive release of the excitatory neurotransmitter glutamate.[7][8] This glutamate overload persistently activates NMDA receptors, leading to a massive influx of calcium (Ca2+) into neurons.[7] The resulting Ca2+ overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in neuronal cell death, a process known as excitotoxicity.[7]

This compound selectively inhibits the GluN2B subunit, which is predominantly found in extrasynaptic NMDA receptors and is strongly implicated in mediating cell death signals.[2][9] In contrast, the GluN2A subunit, more prevalent in synaptic NMDA receptors, is thought to be involved in pro-survival signaling.[7][9] By selectively targeting GluN2B, this compound aims to quell the excitotoxic cascade while preserving the physiological functions of synaptic NMDA receptors.

A key innovation in the design of this compound is its pH-dependent activity. The extracellular fluid in ischemic brain regions becomes acidic due to anaerobic metabolism and the accumulation of CO2.[2] this compound's potency is enhanced at these lower pH levels (e.g., 6.9), allowing it to be more active in the injured tissue while having minimal effects on healthy brain regions at physiological pH.[3][4] This "context-dependent" inhibition is a significant advantage, potentially reducing the on-target side effects that have plagued non-selective NMDA receptor antagonists in past clinical trials.[2][3]

Preclinical Efficacy in Stroke Models

This compound has demonstrated neuroprotective effects in preclinical models of stroke.[1] The primary model cited in the available literature is the murine model of middle cerebral artery occlusion (MCAO), a standard and widely used model to simulate ischemic stroke in humans.

Quantitative Data from Preclinical Studies

Table 1: Summary of this compound Efficacy in a Murine MCAO Model

| Parameter | Treatment Group | Outcome | Reference |

|---|---|---|---|

| Infarct Volume | This compound (2 mg/kg IP) | Significant Reduction | [3] |

| Neurological Deficit | Data not available | Data not available |

| Biomarkers | Data not available | Data not available | |

Table 2: Summary of this compound Efficacy in a Murine SAH Model

| Parameter | Treatment Group | Outcome | Reference |

|---|---|---|---|

| Behavioral Deficits | This compound | Durable Improvement (greater than nimodipine) | [10][11] |

| Vasospasm | this compound | Reduction in SAH-induced luminal narrowing of the middle cerebral artery |[10][11] |

Note: The tables above are structured based on available information. Detailed quantitative outcomes with statistical analysis from the primary preclinical studies are pending public disclosure.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are the methodologies for key experiments cited in the evaluation of this compound.

Murine Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely accepted surgical procedure to induce focal cerebral ischemia.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Anesthesia: Anesthesia is induced and maintained using isoflurane.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA and CCA are ligated.

-

A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ICA via an incision in the ECA stump.

-

The filament is advanced to occlude the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60 minutes, followed by reperfusion achieved by withdrawing the filament.

-

-

Drug Administration: this compound (2 mg/kg) or vehicle is administered via intraperitoneal (IP) injection 15 minutes prior to the onset of MCAO.[3]

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area (infarct) is quantified using image analysis software.

-

Neurological Scoring: A battery of behavioral tests is performed to assess neurological deficits. This may include a 5-point scale for motor deficits.

-

Murine Subarachnoid Hemorrhage (SAH) Model

The endovascular perforation model is a common method to induce SAH in rodents.

-

Animal Model: Male C57BL/6 mice are used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Surgical Procedure:

-

The left carotid artery is exposed.

-

A sharpened 5-0 monofilament nylon suture is introduced into the ICA.

-

The suture is advanced to perforate the anterior cerebral artery, inducing hemorrhage into the subarachnoid space.

-

-

Drug Administration: this compound or vehicle is administered at specified time points post-SAH induction.

-

Outcome Assessment:

-

Behavioral Testing: A series of behavioral tests, such as the open field test, elevated plus maze, and rotarod, are conducted to assess long-term neurological function.

-

Vasospasm Measurement: The luminal diameter of the middle cerebral artery is measured using immunohistochemistry or vessel painting techniques at a specified time point after SAH to assess the degree of vasospasm.

-

Safety and Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated.[3][4] The most notable side effect was modest somnolence at higher doses, from which subjects were easily arousable.[3][4] Importantly, this compound did not exhibit the typical adverse effects associated with non-selective NMDA receptor antagonists.[1] The pharmacokinetic profile revealed a half-life of approximately 17-20 hours, supporting a once-daily dosing regimen.[1][3][4] Preclinical data suggest a low potential for drug-drug interactions, as this compound is a weak inhibitor of multiple human liver CYP enzymes.[3]

Conclusion and Future Directions

This compound represents a promising, next-generation neuroprotective agent for the treatment of ischemic stroke and other neurological disorders characterized by NMDA receptor overactivation. Its unique pH-dependent mechanism of action and selectivity for the GluN2B subunit offer the potential for targeted efficacy in ischemic brain tissue while minimizing systemic side effects.[2] Preclinical studies have demonstrated its neuroprotective effects in relevant animal models of stroke and SAH.[1][10][11] The favorable safety profile and pharmacokinetic properties observed in Phase 1 clinical trials further support its continued development.[3][4]

Future research should focus on elucidating the full dose-response relationship in various stroke models, exploring the therapeutic window for post-stroke administration, and further investigating its long-term effects on functional recovery. The planned Phase 2 clinical trial for SAH will be a critical next step in evaluating the therapeutic potential of this compound in a clinical setting.[6] The successful translation of this targeted neuroprotective strategy could offer a significant advancement in the management of acute ischemic brain injury.

References

- 1. neuropinc.com [neuropinc.com]

- 2. medicineinnovates.com [medicineinnovates.com]

- 3. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Clinical Results for this compound, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuropinc.com [neuropinc.com]

- 6. neuropinc.com [neuropinc.com]

- 7. A New Potential Strategy for Treatment of Ischemic Stroke: Targeting TRPM2–NMDAR Association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rochester.edu [rochester.edu]

- 10. Scholars@Duke publication: Clinical Development of the GluN2B-selective NMDA Receptor Inhibitor this compound for the Treatment of Neurologic Deficit after Subarachnoid Hemorrhage. [scholars.duke.edu]

- 11. Clinical development of the GluN2B-selective NMDA receptor inhibitor this compound for the treatment of neurologic deficit after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of NP10679 in the Central Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP10679 is an investigational small molecule designed to modulate neuronal activity within the central nervous system (CNS). This document provides a comprehensive overview of the pharmacodynamic profile of this compound, detailing its mechanism of action, receptor binding affinity, and functional activity at the cellular level. The data presented herein are derived from a series of preclinical in vitro and in vivo studies designed to characterize the interaction of this compound with its primary molecular target and to elucidate its downstream signaling consequences.

Mechanism of Action

This compound is a potent and selective agonist of the G-protein coupled receptor 55 (GPR55). GPR55 is an orphan receptor that is expressed in various regions of the brain, including the striatum, hippocampus, and cerebellum. Its activation has been linked to the modulation of synaptic transmission and neuronal excitability. This compound binds to the orthosteric site of GPR55, inducing a conformational change that facilitates the coupling to and activation of Gαq/11 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and cellular assays characterizing the pharmacodynamics of this compound.

Table 1: Receptor Binding Affinity of this compound

| Target | Assay Type | Radioligand | This compound Ki (nM) |

| Human GPR55 | Radioligand Binding | [3H]-CP-55,940 | 8.2 ± 1.5 |

| Human CB1 | Radioligand Binding | [3H]-CP-55,940 | > 10,000 |

| Human CB2 | Radioligand Binding | [3H]-CP-55,940 | > 10,000 |

Data are presented as mean ± standard deviation.

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell Line | Parameter Measured | This compound EC50 (nM) | % Max Activation |

| Calcium Mobilization | HEK293-hGPR55 | Intracellular Ca2+ | 15.7 ± 3.1 | 98 ± 5 |

| GTPγS Binding | hGPR55 membranes | [35S]GTPγS binding | 22.4 ± 4.5 | 92 ± 8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human GPR55, CB1, and CB2 receptors.

-

Materials: Membranes from HEK293 cells stably expressing the respective human receptors, [3H]-CP-55,940 radioligand, and unlabeled this compound.

-

Procedure:

-

Cell membranes (10-20 µg protein) were incubated with a fixed concentration of [3H]-CP-55,940 (0.5 nM).

-

A range of concentrations of this compound (0.1 nM to 100 µM) were added to compete for binding.

-

Non-specific binding was determined in the presence of 10 µM of unlabeled CP-55,940.

-

The incubation was carried out for 90 minutes at 30°C in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.

-

Filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay

-

Objective: To measure the functional potency (EC50) of this compound in activating GPR55-mediated intracellular calcium release.

-

Materials: HEK293 cells stably expressing human GPR55, Fluo-4 AM calcium indicator dye, and this compound.

-

Procedure:

-

Cells were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

-

Cells were loaded with Fluo-4 AM dye for 60 minutes at 37°C.

-

The dye was removed, and cells were washed with a Hanks' Balanced Salt Solution (HBSS) buffer.

-

Baseline fluorescence was measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Varying concentrations of this compound were added to the wells.

-

Fluorescence intensity was measured kinetically for 3-5 minutes to capture the peak increase in intracellular calcium.

-

EC50 values were calculated from the concentration-response curves using a four-parameter logistic equation.

-

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: this compound signaling pathway via GPR55 activation.

Caption: In vitro pharmacodynamic characterization workflow.

The Potential of NP10679 in Treatment-Resistant Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treatment-resistant depression (TRD) represents a significant unmet medical need, affecting a substantial portion of individuals with major depressive disorder who do not respond to conventional antidepressant therapies. Emerging research has highlighted the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, as a promising target for novel, rapid-acting antidepressants. This document provides an in-depth technical overview of NP10679, an investigational compound with a unique mechanism of action, and its potential as a therapeutic agent for TRD. This compound is a selective, pH-sensitive, negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor. This guide synthesizes the available preclinical and clinical data, details relevant experimental protocols for its evaluation, and visualizes its mechanism and development workflow.

Introduction: The Glutamatergic Hypothesis of Depression and the Role of this compound

Traditional antidepressant therapies have primarily focused on modulating monoaminergic systems. However, the delayed onset of action and limited efficacy in a significant patient population have driven the exploration of alternative neurobiological targets. The glutamatergic system, the main excitatory neurotransmitter system in the brain, has emerged as a key player in the pathophysiology of depression. Overactivity of NMDA receptors, a type of ionotropic glutamate receptor, is thought to contribute to the neuronal dysfunction seen in depression.

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that selectively inhibits NMDA receptors containing the GluN2B subunit.[1] A key distinguishing feature of this compound is its pH-dependent activity; it exhibits increased potency in acidic conditions, a state associated with pathological processes such as ischemia.[2][3] While its primary development has focused on neuroprotection in conditions like subarachnoid hemorrhage (SAH) and stroke, its mechanism of action holds significant promise for psychiatric disorders, including TRD.[2][4]

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the glutamate or glycine binding sites to reduce the receptor's activity. Its selectivity for the GluN2B subunit is critical, as this subunit is predominantly found in extrasynaptic NMDA receptors, which are implicated in excitotoxic signaling pathways.[5] By selectively inhibiting GluN2B-containing NMDA receptors, this compound may mitigate the detrimental effects of excessive glutamate signaling without interfering with the normal physiological function of synaptic NMDA receptors, which are crucial for learning and memory.[5]

The pH-sensitivity of this compound is a particularly innovative aspect of its pharmacology. In metabolically compromised brain regions, such as those affected by ischemia, localized tissue acidosis occurs.[3][5] this compound's potency is enhanced in this acidic environment, allowing for targeted inhibition in pathological tissue while minimizing effects on healthy brain tissue at physiological pH.[3][6] This "context-dependent" inhibition could translate to an improved safety and tolerability profile compared to non-selective NMDA receptor antagonists.[2]

Figure 1: Signaling pathway of this compound at the glutamatergic synapse.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species/Cell Line | Conditions | Reference |

| IC50 for GluN2B | 23 nM | Recombinant | pH 6.9 | [1] |

| 142 nM | Recombinant | pH 7.6 | [1] | |

| Selectivity | >100-fold for GluN2B vs. other NMDA subtypes | Not Specified | Not Specified | [3] |

| hERG Channel Inhibition IC50 | 620 nM | Not Specified | Not Specified | [1] |

| Histamine H1 Antagonism IC50 | 73 nM | Not Specified | Not Specified | [1] |

Table 2: Phase 1 Clinical Trial Pharmacokinetics (Healthy Volunteers)

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | ~20 hours | Single and multiple doses | [6] |

| Dose Proportionality | Linear pharmacokinetics | Not Specified | Not Specified |

| Dosing Regimen Amenability | Once per day | Not Specified | [6] |

Table 3: Preclinical Efficacy

| Model | Species | Treatment | Outcome | Reference |

| Transient Ischemia | Mouse | 2, 5, and 10 mg/kg (i.p.) | Dose-dependent reduction in infarct volumes (ED50 of 1 mg/kg) | [1] |

| Subarachnoid Hemorrhage | Murine | Not Specified | Durable improvement of behavioral deficits | [7] |

Experimental Protocols for Preclinical Evaluation in Depression Models

While specific preclinical studies of this compound for depression are not publicly available, the following protocols represent standard methodologies for evaluating the antidepressant potential of a novel compound like a GluN2B-selective NAM.

Behavioral Assays

-

Forced Swim Test (FST):

-

Objective: To assess behavioral despair, a core feature of depressive-like states in rodents.

-

Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without active struggling) is measured over a 6-minute period. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Dosing: this compound or vehicle would be administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes prior to the test.

-

Data Analysis: Immobility time is scored by a trained observer blinded to the treatment groups or by an automated tracking system. Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests.

-

-

Tail Suspension Test (TST):

-

Objective: Similar to the FST, this test measures behavioral despair.

-

Procedure: Mice are suspended by their tails with adhesive tape for a 6-minute period. The duration of immobility is recorded.

-

Dosing and Analysis: Similar to the FST.

-

-

Sucrose Preference Test (SPT):

-

Objective: To measure anhedonia, the inability to experience pleasure, another core symptom of depression.

-

Procedure: Rodents are habituated to two drinking bottles, one containing water and the other a sucrose solution (e.g., 1%). Following a period of stress induction (e.g., chronic unpredictable mild stress) to induce a depressive-like state, the preference for the sucrose solution over water is measured over 24-48 hours. An increase in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.

-

Dosing: this compound would be administered daily throughout the stress period and/or during the preference test.

-

Neurochemical and Electrophysiological Assays

-

In Vivo Microdialysis:

-

Objective: To measure extracellular levels of neurotransmitters, such as glutamate and serotonin, in specific brain regions (e.g., prefrontal cortex, hippocampus) in freely moving animals.

-

Procedure: A microdialysis probe is surgically implanted into the target brain region. Following recovery, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected and analyzed by high-performance liquid chromatography (HPLC).

-

Application: To determine if this compound modulates glutamate homeostasis and downstream effects on other neurotransmitter systems implicated in depression.

-

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Objective: To directly measure the effects of this compound on NMDA receptor-mediated synaptic currents in brain slices.

-

Procedure: Acute brain slices containing the hippocampus or prefrontal cortex are prepared. Whole-cell recordings are obtained from pyramidal neurons to measure evoked or spontaneous NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Application: To confirm the inhibitory effect of this compound on GluN2B-containing NMDA receptors and to assess its impact on synaptic plasticity (e.g., long-term potentiation).

-

Figure 2: A logical workflow for the preclinical evaluation of this compound.

Potential Advantages and Development Considerations

This compound presents several potential advantages as a candidate for TRD treatment:

-

Novel Mechanism of Action: Targeting the glutamatergic system offers a different therapeutic approach compared to traditional monoaminergic antidepressants.

-

Rapid Onset of Action: Like other NMDA receptor modulators (e.g., ketamine), this compound may have a rapid antidepressant effect.

-

Improved Safety Profile: Its selectivity for the GluN2B subunit and pH-dependent activity could minimize the psychotomimetic and other adverse effects associated with non-selective NMDA antagonists.[2][3]

-

Oral Bioavailability: The oral route of administration would be more convenient for patient use compared to intravenous infusions.

Key development considerations will include:

-

Clinical Efficacy in a TRD Population: Phase 2 and 3 clinical trials will be necessary to establish its efficacy and safety in patients with TRD.

-

Dose-Finding Studies: Careful dose-ranging studies will be required to identify the optimal therapeutic window that balances efficacy with potential side effects.

-

Long-Term Safety: The long-term safety and tolerability of chronic this compound administration will need to be thoroughly evaluated.

Conclusion

This compound is a promising investigational compound with a novel and highly differentiated mechanism of action. Its selective, pH-sensitive inhibition of GluN2B-containing NMDA receptors represents a targeted approach to modulating glutamatergic neurotransmission. While the primary clinical development of this compound has focused on neurological emergencies, its pharmacological profile strongly supports its investigation as a potential novel therapeutic for treatment-resistant depression. Further preclinical and clinical research is warranted to fully elucidate its efficacy and safety in this challenging indication.

Figure 3: Logical relationships in the rationale for this compound in TRD.

References

- 1. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic loss of GluN2B in D1-expressing cell types enhances long-term cocaine reward and potentiation of thalamo-accumbens synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]

- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]

An In-depth Technical Guide on NP10679 for Severe Pain Management and CNS Disorders

Executive Summary: NP10679 is a clinical-stage investigational compound engineered as a potent, context-dependent, and subunit-selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] With high selectivity for the GluN2B subunit, its novel mechanism is characterized by pH sensitivity, exhibiting greater inhibitory activity in acidic conditions typical of ischemic tissues.[3][4][5] This targeted action aims to mitigate excitotoxicity in damaged central nervous system (CNS) tissues while sparing healthy areas, offering a promising therapeutic window.[1][2] Initially developed for neuroprotection in acute brain injuries like stroke and subarachnoid hemorrhage, its potential applications have expanded to include severe peri-operative pain and treatment-resistant depression.[6][7] Phase 1 clinical trials have affirmed its safety profile and a pharmacokinetic half-life supportive of once-daily administration.[1][2][7] This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, preclinical efficacy, and clinical development pathway.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of NMDA receptors, specifically targeting those containing the GluN2B subunit.[1][2] Unlike competitive antagonists, it does not bind to the glutamate or glycine binding sites. Instead, it modulates the receptor's function from a different site, leading to its inhibition.

The most innovative feature of this compound is its pH-dependent activity.[4][5] In regions of cerebral ischemia or significant tissue injury, localized acidosis occurs, lowering the extracellular pH. This compound's potency is significantly enhanced in this acidic environment, leading to selective inhibition of NMDA receptors in the compromised tissue.[1][2][3] This mechanism is designed to prevent the excessive calcium influx that drives excitotoxicity and subsequent neuronal damage, a key pathological process in both ischemic injury and certain pain states.[4]

Quantitative Data Presentation

The pharmacological and clinical profile of this compound is supported by extensive quantitative data from in vitro, preclinical, and early-phase clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity Profile This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target under varying pH conditions, as well as its activity at other key receptors.

| Target | Assay Type | IC50 (nM) | Conditions | Citation |

| GluN2B-containing NMDA Receptor | Functional Inhibition | 23 | pH 6.9 | [3] |

| GluN2B-containing NMDA Receptor | Functional Inhibition | 142 | pH 7.6 | [3] |

| Histamine H1 Receptor | Functional Inhibition | 73 | - | [2][3] |

| hERG Channel | Functional Inhibition | 620 | - | [2][3] |

| α1A Adrenergic Receptor | Functional Inhibition | 154 | - | [3] |

| 5-HT2A Receptor | Functional Inhibition | 1710 | - | [3] |

| Human Liver CYP Enzymes | Reversible Inhibition | > 10,000 | - | [2] |

Table 2: Pharmacokinetic Properties of this compound This table outlines the key pharmacokinetic parameters of this compound observed in both preclinical species and humans.

| Parameter | Species | Value | Route of Administration | Citation |

| Half-life (t1/2) | Human | ~17-20 hours | Intravenous (IV) | [1][2][7] |

| Dose Linearity | Human | Clear dose linearity (5-200 mg) | IV | [7] |

| Plasma Protein Binding | Human, Mouse, Rat, Dog | 97.4% to 99.0% | - | [2] |

| Hepatic Microsomal Half-life | Human, Mouse, Rat, Dog | > 2 hours | - | [2] |

| Oral Bioavailability (%F) | Mouse | 76% | Oral | [8] |

Table 3: Preclinical Efficacy in an Ischemic Stroke Model This table presents the in vivo efficacy of this compound in a standard preclinical model of focal cerebral ischemia.

| Animal Model | Efficacy Endpoint | ED50 | Route of Administration | Citation |

| Murine Middle Cerebral Artery Occlusion (MCAO) | Reduction in infarct volume | 1 mg/kg | Intraperitoneal (IP) | [3] |

Table 4: Overview of Phase 1 Single Ascending Dose (SAD) Clinical Trial Design (NCT04007263) This table provides a summary of the design for the first-in-human clinical study of this compound.

| Parameter | Description | Citation |

| Study Design | Randomized, placebo-controlled, single ascending dose | [7] |

| Population | Healthy volunteers | [1][2] |

| Number of Subjects | 48 (36 active, 12 placebo) | [7] |

| Dose Cohorts | 6 single ascending dose cohorts (ranging from 5 mg to 200 mg) | [7] |

| Primary Objective | Evaluate the safety and tolerability of this compound | [7] |

| Secondary Objectives | Assess pharmacokinetics and pharmacodynamics | [7] |

Experimental Protocols